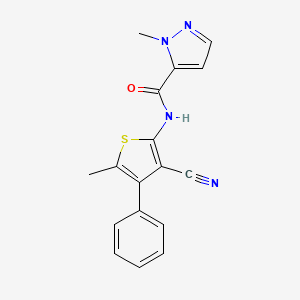
N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide, also known as CMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMA is a synthetic compound that belongs to the class of amides and has a molecular weight of 257.76 g/mol.
作用機序
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide is not fully understood, but it is believed to act through the inhibition of enzymes involved in various cellular processes. N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cellular differentiation.
Biochemical and Physiological Effects:
N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of gene expression. N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide has also been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
One advantage of using N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide in lab experiments is its high potency and specificity, which allows for the selective inhibition of HDACs. However, one limitation is that N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide can be toxic at high concentrations, which can affect the results of experiments.
将来の方向性
There are several future directions for the study of N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide. One direction is the development of new derivatives of N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide with improved pharmacological properties. Another direction is the study of the effects of N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide on different types of cancer cells and the identification of the underlying mechanisms. Additionally, the potential use of N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide as a therapeutic agent for neurodegenerative diseases and other disorders should be further explored.
合成法
N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide can be synthesized through a multi-step process that involves the reaction of 4-chloro-2-methoxy-5-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-methylbutan-1-amine to form N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide.
科学的研究の応用
N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide has been studied for its potential applications in various scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide has been shown to have neuroprotective effects and can be used as a tool to study the mechanisms of neurodegenerative diseases. In cancer research, N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide has been shown to inhibit the growth of cancer cells and can be used as a potential anticancer agent. In drug discovery, N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide can be used as a lead compound to develop new drugs with improved pharmacological properties.
特性
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-8(2)5-13(16)15-11-6-9(3)10(14)7-12(11)17-4/h6-8H,5H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYBIUQCIODOCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

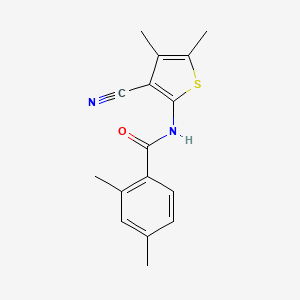
![N-[3-(benzoylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5871663.png)
![7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5871672.png)
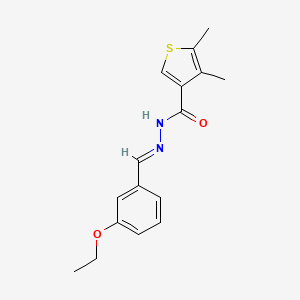
![N-(2-chlorophenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5871694.png)
![N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5871702.png)
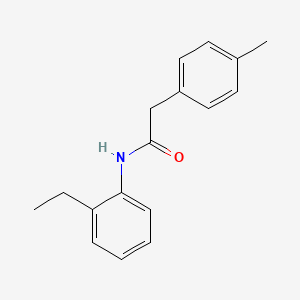
![N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5871713.png)

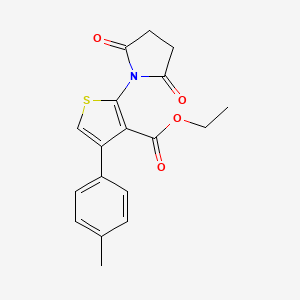
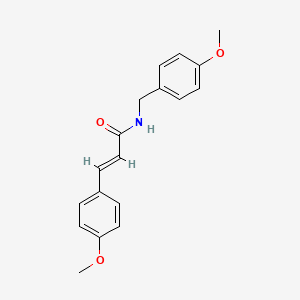
![2-({[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B5871749.png)
![ethyl {4-[(cyclopropylamino)sulfonyl]phenoxy}acetate](/img/structure/B5871753.png)
